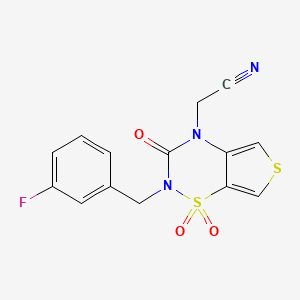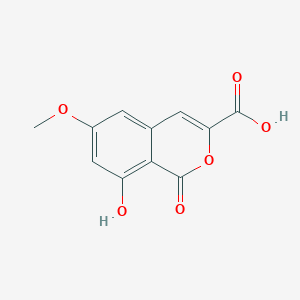
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a chemical compound belonging to the class of isocoumarins. It is characterized by its unique structure, which includes a methoxy group at the 6th position, a hydroxy group at the 8th position, and a carboxylic acid group at the 3rd position on the isocoumarin scaffold. This compound has been isolated from various natural sources, including fungi such as Aspergillus ochraceus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-3-methoxybenzoic acid can yield the desired isocoumarin derivative .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using fungal strains such as Aspergillus ochraceus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 6-methoxy-8-oxo-isocoumarin-3-carboxylic acid.
Reduction: Formation of 6-methoxy-8-hydroxyisocoumarin-3-methanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various isocoumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This compound also activates caspase-3/7, which plays a crucial role in the apoptotic pathway .
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dihydroxyisocoumarin-3-carboxylic acid
- 8-Hydroxy-6-methoxy-1-oxo-1H-isochromene-3-carboxylic acid
- 6-Methoxy-8-hydroxyisocoumarin-3-butyl formate
Uniqueness
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other isocoumarin derivatives .
Propiedades
Número CAS |
39051-96-2 |
|---|---|
Fórmula molecular |
C11H8O6 |
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
8-hydroxy-6-methoxy-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O6/c1-16-6-2-5-3-8(10(13)14)17-11(15)9(5)7(12)4-6/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
LMYWVTVHSMUDIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



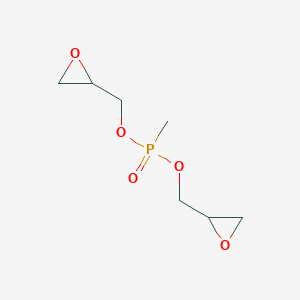
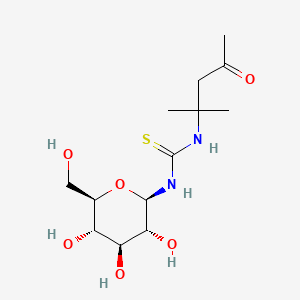
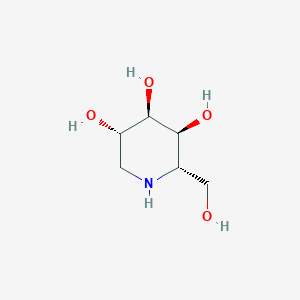

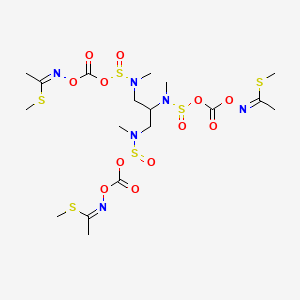
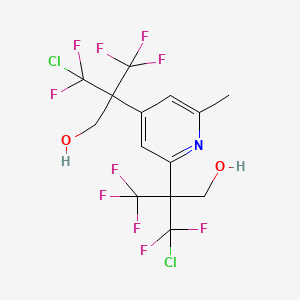

![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)


